molecular formula C20H14N2O2S B2406536 2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide CAS No. 477710-70-6

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide

Cat. No. B2406536
CAS RN: 477710-70-6
M. Wt: 346.4
InChI Key: FOMBJAKYTFWOIR-UHFFFAOYSA-N
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Description

The compound “2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide” is a chemical with the CAS Number: 477710-70-6 . It has a molecular weight of 346.41 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H14N2O2S/c21-14-15-8-4-6-12-18(15)25(24)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide” is a solid . It has a molecular weight of 346.41 .

Scientific Research Applications

One-Pot Synthesis of Indoles
A one-pot method has been developed for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, starting from 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes. This method, which involves cyclization using sodium hydride, showcases the potential of incorporating sulfinyl groups in complex organic synthesis (Kobayashi et al., 2013).

Synthesis of Benzothiazine Derivatives
The creation of 2,4-disubstituted 4H-1,4-benzothiazine derivatives via ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions has been documented. This process involves the deprotonation adjacent to the sulfur atom, highlighting the chemical versatility of sulfinyl-containing compounds in heterocyclic chemistry (Kobayashi et al., 2006).

Decarboxylative Radical Sulfonylation
A novel method for the synthesis of sulfones via decarboxylative radical sulfonylation has been reported. This redox-neutral protocol uses visible light to promote the reaction of redox-active esters with organosulfinates, demonstrating the application of sulfinyl groups in creating sulfone structures important in pharmaceuticals (He et al., 2020).

Catalytic Sulfonylation of C(sp3)-H Bonds
A Pd(II)-catalyzed process for the sulfonylation of unactivated C(sp3)-H bonds using sodium arylsulfinates as the sulfonyl source has been developed. This method showcases the functional group tolerance and ability to modify complex molecules, underscoring the role of sulfinyl compounds in catalytic transformations (Rao et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-14-15-8-4-6-12-18(15)25(24)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMBJAKYTFWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide

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